2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)-
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Overview
Description
2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- is an organic compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through various methods, including the cyclization of appropriate precursors such as 2-aminopyridine with carboxylic acids or their derivatives.
Substitution Reaction: The introduction of the 3,3-dimethyl-1-methylene-2-oxobutyl group can be achieved through a substitution reaction. This involves reacting the pyridinone core with a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone: The parent compound without the substituted butyl group.
3,4-Dihydro-2(1H)-pyridinone: A reduced form of pyridinone with different chemical properties.
1-Methyl-2(1H)-pyridinone: A methylated derivative with distinct biological activities.
Uniqueness
2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the 3,3-dimethyl-1-methylene-2-oxobutyl group can enhance its biological activity and make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
104940-97-8 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4,4-dimethyl-3-oxopent-1-en-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(11(15)12(2,3)4)13-8-6-5-7-10(13)14/h5-8H,1H2,2-4H3 |
InChI Key |
IYUJAGJPERAULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=C)N1C=CC=CC1=O |
Origin of Product |
United States |
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